2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid
Description
Properties
IUPAC Name |
2-[[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)19-16(21)12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMNRZYQFPQTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Isopropylcarbamoylaniline
The first intermediate, 3-isopropylcarbamoylaniline, is synthesized via nucleophilic acyl substitution. Isopropylamine reacts with 3-nitrobenzoyl chloride in dichloromethane under inert conditions, followed by nitro-group reduction using hydrogen gas and palladium-on-carbon (Pd/C) catalyst. This step achieves >85% yield when conducted at 25°C for 12 hours.
Coupling with 2-Carboxybenzoyl Chloride
The second step involves coupling 3-isopropylcarbamoylaniline with 2-carboxybenzoyl chloride. Triethylamine (TEA) is employed as a base to scavenge HCl, with tetrahydrofuran (THF) as the solvent. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours at 40°C.
Final Hydrolysis and Purification
Crude product undergoes alkaline hydrolysis (2M NaOH, 60°C) to deprotect any esterified carboxylic acid groups. Recrystallization from ethanol-water (7:3 v/v) yields pure this compound with ≥95% purity.
Critical Reaction Parameters
Solvent Optimization
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states. Comparative studies show THF provides optimal balance between solubility and byproduct suppression.
Table 1: Solvent Impact on Step 2 Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 4.5 | 78 |
| DMF | 36.7 | 3.2 | 65 |
| DCM | 8.9 | 6.8 | 58 |
Catalytic Systems
Triethylamine outperforms weaker bases (e.g., pyridine) in accelerating acyl chloride coupling. At 5 mol% loading, TEA achieves 78% yield versus 42% with pyridine.
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Pilot-scale trials using continuous flow systems (residence time: 15 min) demonstrate 20% higher throughput compared to batch reactors, with reduced solvent waste. Key parameters include:
-
Pressure: 2 bar
-
Temperature gradient: 25°C → 40°C
-
In-line IR monitoring for real-time quality control
Waste Stream Management
Ethanol-water recrystallization generates 8 L solvent waste per kg product. Implementing distillation recovery reduces waste by 70%.
Structural Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anilino or benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid may exhibit significant anticancer properties. Research has focused on the compound's ability to inhibit hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in tumor growth and survival under low oxygen conditions. Structural modifications of related compounds have shown promising results in enhancing their efficacy against various cancer cell lines .
Anti-inflammatory Properties
The compound's structural analogs have been investigated for their anti-inflammatory effects. The presence of the isopropylamino group may contribute to its ability to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
Material Science
Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices may enhance the material's strength and thermal stability, making it suitable for applications in coatings and composites .
Photoluminescent Materials
The compound has potential applications in the development of photoluminescent materials. The presence of carbonyl groups can facilitate intra-molecular charge transfer, which is essential for creating materials that emit light upon excitation. Research into the photophysical properties of similar compounds has shown that they can be tuned for specific emission wavelengths, useful in optoelectronic devices .
Synthetic Intermediate
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including coupling reactions and carbon-carbon bond formations, facilitating the synthesis of diverse chemical entities .
Case Study 1: Anticancer Research
A study published in PubMed explored modifications of benzoic acid derivatives to identify potent HIF-1 inhibitors. The findings suggested that structural features similar to those found in this compound could lead to enhanced anticancer activity through targeted inhibition of HIF-1 pathways .
Case Study 2: Photophysical Properties
Research conducted on azine derivatives demonstrated that incorporating carbonyl functionalities can significantly alter their photoluminescent properties. This study highlighted how modifications similar to those present in this compound could be utilized to design new materials with specific light-emitting characteristics .
Mechanism of Action
The mechanism of action of 2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Type | Key Structural Variation |
|---|---|---|---|---|---|
| 2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid (Target) | C₁₈H₁₈N₂O₄ | 326.36 | 940494-50-8 | Isopropylamino at 3-position | Reference compound |
| 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid | C₁₈H₁₈N₂O₄ | 326.36 | 940494-06-4 | Propylamino at 4-position | Positional isomer; linear alkyl chain |
| 2-({3-[(sec-Butylamino)carbonyl]anilino}carbonyl)-benzoic acid | C₁₄H₁₄N₂O | 226.28 | 85856-32-2 | sec-Butylamino at 3-position | Branched alkyl chain; reduced molecular weight |
| 2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)carbonyl]benzoic acid | C₁₀H₁₄N₂O | 178.24 | 774-67-4 | 2-Methoxyethylamino at 3-position | Ether-containing substituent; increased polarity |
| 2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid | C₁₈H₂₀N₂O₃ | 312.36 | 27750-92-1 | Diethylamino at 4-position | Bulkier substituent; enhanced lipophilicity |
| 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)-benzoic acid | C₂₀H₂₃N₂O₃ | 366.41 | 817173-11-8 | Cyclohexylamino at 2-position | Cyclic alkyl group; higher molecular weight |
Physicochemical Properties
- Boiling Point and Density: The cyclohexylamino derivative (CAS 817173-11-8) exhibits a predicted boiling point of 544.4 ± 35.0 °C and density of 1.30 ± 0.1 g/cm³, attributed to its bulky, hydrophobic cyclohexyl group . In contrast, the smaller 2-methoxyethylamino analog (CAS 774-67-4) likely has lower boiling points due to its polar ether group enhancing solubility in aqueous media .
- Acidity (pKa): The cyclohexylamino compound has a predicted pKa of 3.43 ± 0.36, reflecting moderate acidity influenced by electron-withdrawing effects of the substituents .
Functional Implications of Substituents
- Positional Isomerism: The 3- vs. 4-position of substituents (e.g., isopropylamino vs.
- Alkyl Chain Branching: The sec-butylamino group introduces branching, reducing molecular symmetry and possibly lowering melting points compared to the isopropylamino target compound .
- Polar vs. Non-Polar Groups: The 2-methoxyethylamino group enhances hydrophilicity, whereas cyclohexyl or diethylamino groups increase lipophilicity, impacting solubility and partition coefficients .
Biological Activity
2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid, with the molecular formula C18H18N2O4, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C18H18N2O4
- Molecular Weight : 326.35 g/mol
- CAS Number : 940494-50-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The presence of the isopropylamino group may enhance its lipophilicity, facilitating better membrane penetration and receptor binding.
Biological Activity Overview
Research into the biological activities of this compound indicates potential applications in several areas:
- Anti-inflammatory Properties :
- Enzyme Inhibition :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-15 secretion | |
| Enzyme Inhibition | Potential inhibition of IL-15Rα | |
| Antimicrobial | Similar compounds show antimicrobial effects |
Case Study: IL-15 Modulation
A study published in PMC highlighted the role of small-molecule inhibitors targeting IL-15Rα. Among the compounds tested, several benzoic acid derivatives demonstrated significant inhibitory activity against IL-15 signaling pathways. This suggests that this compound could be a candidate for further development as an anti-inflammatory therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-({3-[(Isopropylamino)carbonyl]anilino}carbonyl)-benzoic acid, and how do they differ in efficiency?
- Methodological Answer : Two primary approaches are documented:
- Route 1 : Condensation of anthranilic acid derivatives with isopropylamino-carbonyl aniline intermediates under acidic conditions, often using catalysts like nano-TiO₂ to enhance reaction efficiency .
- Route 2 : A two-step process involving Y-benzaldehyde, substituted anilines, and aminobenzoic acids in acidic media, followed by oxidation to yield the final product .
- Key Considerations : Compare reaction yields (typically 60-85%), solvent systems (e.g., pyridine vs. benzene), and purification methods (recrystallization vs. column chromatography).
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks for the isopropylamino group (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.2 ppm for CH), benzoic acid carbonyl (δ 165–170 ppm), and aromatic protons (δ 6.8–8.2 ppm).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (amide I/II bands at ~1540–1650 cm⁻¹).
- Validation : Cross-reference with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What analytical methods are critical for assessing purity in different solvent systems?
- Methodological Answer :
- HPLC : Quantify impurities using reverse-phase columns (C18) with UV detection at λ = 254 nm.
- Melting Point Analysis : Compare experimental values (e.g., 117–119°C for analogous benzoic acids) with literature data .
- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~ 355–365 Da).
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Rh complexes) to enhance acylation steps .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
- Stepwise Monitoring : Use TLC or in-situ IR to track reaction progress and minimize side products .
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Validation Framework :
Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents).
Perform DFT calculations to map electron density at reactive sites (e.g., carbonyl vs. amino groups).
Use X-ray crystallography (if crystals are obtainable) to correlate spatial arrangements with reactivity .
- Case Study : Discrepancies in nitro-group reduction kinetics were resolved by identifying solvent-dependent tautomerization .
Q. What role does the isopropylamino group play in intermolecular interactions, and how can this be systematically studied?
- Methodological Answer :
- Crystallographic Analysis : Compare packing motifs of analogs (e.g., ethylamino vs. isopropylamino derivatives) to assess steric effects .
- Thermodynamic Studies : Measure binding constants (e.g., via ITC) with biological targets (e.g., enzymes) to evaluate substituent contributions.
- Molecular Dynamics Simulations : Model hydrogen-bonding networks and hydrophobic interactions in aqueous/organic matrices .
Q. How can researchers design experiments to evaluate catalytic potential in transition-metal complexes?
- Methodological Answer :
- Ligand Screening : Synthesize Pd or Ru complexes and test catalytic activity in cross-coupling or oxidation reactions.
- Kinetic Profiling : Monitor turnover frequencies (TOF) under varying temperatures and pressures.
- Spectroscopic Characterization : Use XAS or EPR to study metal-ligand coordination geometry .
Data Contradiction Analysis
Q. How should researchers address variability in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility Protocol :
Standardize assay conditions (e.g., cell lines, incubation times).
Validate purity (>95% via HPLC) and solubility (DMSO stock solutions).
Cross-test with structurally related compounds (e.g., 4-chlorophenyl analogs) to isolate substituent effects .
Synthesis Optimization Table
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 65–75% | 70–85% |
| Catalyst | Nano-TiO₂ | None (acidic media) |
| Purification | Column Chromatography | Recrystallization |
| Reaction Time | 12–18 hours | 6–8 hours (per step) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
